molecular formula C9H10BrNO2 B1595787 n-(3-Bromo-4-methoxyphenyl)acetamide CAS No. 6943-73-3

n-(3-Bromo-4-methoxyphenyl)acetamide

Cat. No.: B1595787
CAS No.: 6943-73-3
M. Wt: 244.08 g/mol
InChI Key: FOMGGBXHSUSZFZ-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromo-4-methoxyphenyl group

Scientific Research Applications

N-(3-Bromo-4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromo-4-methoxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-methoxyaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of N-(3-azido-4-methoxyphenyl)acetamide or N-(3-thiocyanato-4-methoxyphenyl)acetamide.

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of N-(3-bromo-4-methoxyphenyl)ethylamine.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)acetamide
  • N-(4-Bromo-3-methylphenyl)acetamide
  • N-(4-Methoxyphenyl)-2-bromoacetamide

Uniqueness

N-(3-Bromo-4-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-bromo-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMGGBXHSUSZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989280
Record name N-(3-Bromo-4-methoxyphenyl)ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-73-3
Record name NSC54782
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Bromo-4-methoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-bromo-4-methoxyphenyl)acetamide
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Synthesis routes and methods I

Procedure details

By the reaction in the same manner as in Example 33-(i) using 2-bromo-4-nitroanisole (5.41 g), iron powder (6.49 g) and acetic anhydride (4.4 ml), the title compound (4.87 g) was obtained as a colorless powder crystals.
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
6.49 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetic anhydride (3.11 ml, 3.37 g, 33 mmol) was added dropwise to a stirred, cooled (0° C.) solution of 3-bromo-4methoxyaniline (6.06 g, 30 mmol) in dichloromethane (60 ml). The mixture was stirred at room temperature for 90 minutes, methanol (10 ml) was added and the mixture was stirred at room temperature for 30 minutes. The solvent was evaporated under reduced pressure, saturated aqueous sodium hydrogen carbonate (100 ml) and water (50 ml) were added and the mixture was extracted with ethyl acetate (3×100 ml). The combined organic fractions were washed with aqueous hydrochloric acid (1M, 100 ml), saturated aqueous sodium hydrogen carbonate (100 ml) and brine (100 ml), dried (MgSO4) and evaporated under reduced pressure. The residue was recrystallized from ethyl acetate (20 ml)/hexane (50 ml) and the solid was collected and dried in vacuo to give the title compound as a tan solid (6.41 g, 88%), 1H NMR (360 MHz, CDCl3) δ 7.68 (1H, d, J=2.5 Hz), 7.45 (1H, dd, J=8.8, 2.5 Hz), 7.36 (1H, br s), 6.84 (1H, d, J=8.8 Hz), 3.87 (3H, s), and 2.16 (3H, s).
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods III

Procedure details

To a solution of N-(4-methoxyphenyl)acetamide II (7.50 g, 45.40 mmol) in acetic acid (50 mL) was added a solution of Br2 (4.70 mL, 90.80 mmol) in acetic acid (10.0 mL). The resulting reaction mixture was then heated to 65° C. for 4 h. After the completion of the reaction (TLC monitoring), acetic acid was distilled off, cooled the residue to 0° C. and then basified with aqueous NH3 till pH 12 followed by extraction with EtOAc (2×500.0 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified over silica gel (60-120 M, 25-30% EtOAc-Hexane) to obtain the desired product (5.0 g, 45%). 1H NMR (400 MHz, DMSO-d6): δ 2.0 (s, 3H), 3.79 (s, 3H), 7.06 (d, J=8.80 Hz, 1H), 7.44 (dd, J=2.40 and 8.80 Hz, 1H), 7.91 (d, J=2.40 Hz, 1H) and 9.92 (br s, 1H). MS: 244.15 (M+H)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Synthesis routes and methods IV

Procedure details

To a solution of 10.0 g (60.5 mmol) of 4-acetaminoanisole (5) in 80 mL of acetic acid, was added dropwise 11.6 g (72.7 mmol) of bromine and maintaining internal temperature of the reaction below 50° C. After stirring for 1 h, the reaction mixture was poured into 400 mL of ice-water containing 1.2 g of NaHSO3. The mixture was stirred until yellow-red color disappeared and left at room temperature for overnight. The solid (product) was filtered, dried under vacuum at 70° C., and crystallized from ethanol to give 10.19 g (69% yield). 1H NMR (CDCl3) δ 7.67 (d, J=2.5 Hz, 1 H), 7.44 (dd, J=9, 2.5 Hz, 1 H), 7.1 (bs, 1 H, NH), 6.85 (d, J=9 Hz, 1 H), 3.87 (s, 3 H, OMe), 2.16 (s, 3 H, CH3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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